(1-Chlorobutan-2-yl)cyclobutane

Catalog No.
S15865685
CAS No.
M.F
C8H15Cl
M. Wt
146.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Chlorobutan-2-yl)cyclobutane

Product Name

(1-Chlorobutan-2-yl)cyclobutane

IUPAC Name

1-chlorobutan-2-ylcyclobutane

Molecular Formula

C8H15Cl

Molecular Weight

146.66 g/mol

InChI

InChI=1S/C8H15Cl/c1-2-7(6-9)8-4-3-5-8/h7-8H,2-6H2,1H3

InChI Key

NHCJYQUQLVQSKM-UHFFFAOYSA-N

Canonical SMILES

CCC(CCl)C1CCC1

(1-Chlorobutan-2-yl)cyclobutane is an organic compound characterized by a cyclobutane ring substituted with a chlorinated butyl group. Its molecular formula is C8H15ClC_8H_{15}Cl, indicating it contains eight carbon atoms, fifteen hydrogen atoms, and one chlorine atom. The presence of the chlorine atom significantly influences the compound's reactivity and potential applications in organic synthesis and medicinal chemistry. The compound exhibits properties typical of halogenated hydrocarbons, including volatility and flammability, which necessitate careful handling in laboratory settings .

The reactivity of (1-Chlorobutan-2-yl)cyclobutane is primarily attributed to the chlorine atom, which can participate in various nucleophilic substitution reactions. Common reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions or alkoxides, leading to the formation of alcohols or ethers.
  • Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
  • Radical Reactions: The chlorinated structure can also participate in radical reactions, particularly in the presence of light or heat.

These reactions are significant for synthesizing more complex organic molecules and studying reaction mechanisms in organic chemistry .

While specific biological activities of (1-Chlorobutan-2-yl)cyclobutane have not been extensively documented, compounds with similar structures often exhibit interesting biological properties. Research into related chlorinated compounds suggests potential applications in medicinal chemistry, particularly in developing new pharmaceuticals. For instance, chlorinated hydrocarbons are known to interact with biological systems, potentially affecting cellular processes. Further studies would be necessary to elucidate its specific biological effects and mechanisms of action .

The synthesis of (1-Chlorobutan-2-yl)cyclobutane can be achieved through several methods:

  • Halogenation of Cyclobutane Derivatives: Cyclobutane can be halogenated using chlorine gas in the presence of light or heat to form chlorinated derivatives.
  • Nucleophilic Substitution Reactions: Starting from a suitable butyl precursor, nucleophilic substitution with a chlorinating agent can yield the desired chlorinated product.
  • Cyclization Reactions: The formation of the cyclobutane ring can be accomplished through cyclization reactions involving suitable alkenes or alkynes followed by halogenation.

These methods allow for the production of (1-Chlorobutan-2-yl)cyclobutane with varying yields and purities depending on the reaction conditions .

(1-Chlorobutan-2-yl)cyclobutane has several potential applications:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
  • Medicinal Chemistry: Due to its structural features, it may have potential applications in drug development.
  • Material Science: The compound could be explored for its properties in polymer chemistry or as an intermediate in producing specialty chemicals.

These applications highlight its versatility as a chemical building block in various fields .

Several compounds share structural similarities with (1-Chlorobutan-2-yl)cyclobutane, including:

Compound NameMolecular FormulaUnique Feature
(1-Bromo-butan-2-yl)cyclobutaneC8H15BrC_8H_{15}BrContains bromine instead of chlorine
(1-Iodo-butan-2-yl)cyclobutaneC8H15IC_8H_{15}IContains iodine instead of chlorine
(1-Fluoro-butan-2-yl)cyclobutaneC8H15FC_8H_{15}FContains fluorine instead of chlorine
2-ChlorocyclobutaneC4H7ClC_4H_7ClSmaller cycloalkane structure
1-ChlorohexaneC6H13ClC_6H_{13}ClLinear chain structure

The uniqueness of (1-Chlorobutan-2-yl)cyclobutane lies in its chlorine substituent, which influences its reactivity compared to other halogenated derivatives. Chlorine's size and electronegativity affect nucleophilic substitution rates and stability, making it distinct among similar compounds. This property can lead to different reaction pathways and applications in synthetic chemistry .

XLogP3

3.6

Exact Mass

146.0862282 g/mol

Monoisotopic Mass

146.0862282 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-15

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